1-Acetylazepane-3-carboxylic acid
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Overview
Description
1-Acetylazepane-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a seven-membered azepane ring with an acetyl group at the first position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylazepane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a linear precursor containing an amine and a carboxylic acid group, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the azepane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylazepane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
1-Acetylazepane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-acetylazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Acetylpiperidine-3-carboxylic acid: Similar structure but with a six-membered ring.
1-Acetylhexahydroazepine-3-carboxylic acid: Similar structure but with a fully saturated ring.
Uniqueness: 1-Acetylazepane-3-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered counterparts
Properties
IUPAC Name |
1-acetylazepane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-3-2-4-8(6-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTTVGFGQQNEBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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